molecular formula C17H25NO5 B13931685 3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid

3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid

Cat. No.: B13931685
M. Wt: 323.4 g/mol
InChI Key: IGCXSSITXKLKHV-UHFFFAOYSA-N
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Description

3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be further reacted with other reagents to introduce the phenylpropoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical processes. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid is unique due to its specific structure, which includes a phenylpropoxy group. This structural feature imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. The presence of the phenyl group can influence the compound’s interactions with biological targets and its overall stability .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropoxy]propanoic acid

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(12-22-10-9-15(19)20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

IGCXSSITXKLKHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COCCC(=O)O

Origin of Product

United States

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